Methyl 4-(3-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
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Overview
Description
Methyl 4-(3-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is a chemical compound that has been extensively studied in scientific research. It is a member of the quinoline family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of Methyl 4-(3-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is not fully understood. However, it is believed to work by modulating various signaling pathways in the body, including the NF-κB pathway and the MAPK pathway. It has also been shown to inhibit the activity of various enzymes, including COX-2 and iNOS.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are both implicated in the development of various diseases. It has also been shown to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of Methyl 4-(3-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is that it is relatively easy to synthesize and purify. It is also stable under a variety of conditions, which makes it suitable for use in lab experiments. However, one of the limitations of this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for the study of Methyl 4-(3-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate. One area of research could focus on the development of new derivatives of this compound with improved biological activities. Another area of research could focus on the use of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Finally, future research could also focus on the development of new synthetic methods for the production of this compound.
Synthesis Methods
The synthesis of Methyl 4-(3-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate involves a multi-step process. The first step involves the condensation of 3-ethoxybenzaldehyde with dimedone to form a diketone intermediate. The diketone is then reacted with methylamine and acetic anhydride to form the final product.
Scientific Research Applications
Methyl 4-(3-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate has been extensively studied for its biological activities. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential use as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
properties
CAS RN |
5803-98-5 |
---|---|
Molecular Formula |
C22H27NO4 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
methyl 4-(3-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C22H27NO4/c1-6-27-15-9-7-8-14(10-15)19-18(21(25)26-5)13(2)23-16-11-22(3,4)12-17(24)20(16)19/h7-10,19,23H,6,11-12H2,1-5H3 |
InChI Key |
BZTUWLBJGYVUKO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC)C |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC)C |
Origin of Product |
United States |
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